![molecular formula C15H11N7O2 B3909099 (5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)
(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile
Description
The compound (5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile
is a complex organic molecule. It has a molecular formula of C15H11N7O2
and an average mass of 321.293 Da
.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that future research could focus on improving the synthesis methods for this compound and similar compounds.
properties
IUPAC Name |
2-[(2E,4E)-5-[[3-cyano-4-(methylamino)-5-nitropyridin-2-yl]amino]penta-2,4-dienylidene]propanedinitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-19-14-12(9-18)15(21-10-13(14)22(23)24)20-6-4-2-3-5-11(7-16)8-17/h2-6,10H,1H3,(H2,19,20,21)/b3-2+,6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKHHONVZBJAW-WJPDYIDTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1[N+](=O)[O-])NC=CC=CC=C(C#N)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C(=NC=C1[N+](=O)[O-])N/C=C/C=C/C=C(C#N)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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